2,3,4-Trimethylpyridine

Overview

Description

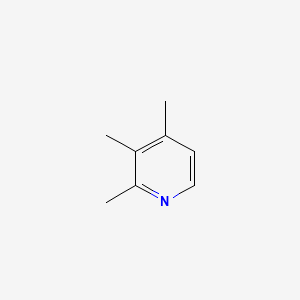

2,3,4-Trimethylpyridine is a pyridine derivative with three methyl groups substituted at positions 2, 3, and 4 on the aromatic ring. It has been identified in natural sources, such as petroleum kerosene distillates, where it was isolated alongside other pyridine homologs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of acetaldehyde with ammonia and ethyl acetoacetate in the presence of a catalyst. This method is analogous to the Hantzsch dihydropyridine synthesis .

Industrial Production Methods

In industrial settings, this compound is often produced by the alkylation of pyridine with methanol or methyl chloride under high temperature and pressure conditions. The reaction typically requires a catalyst, such as aluminum chloride or other Lewis acids, to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpyridine undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Major Products Formed

Oxidation: Collidinic acid (trimethylpyridinecarboxylic acid).

Reduction: Trimethylpiperidine.

Substitution: Halogenated or nitrated trimethylpyridine derivatives.

Scientific Research Applications

Chemical Synthesis

1. Solvent and Reagent in Organic Synthesis

2,3,4-Trimethylpyridine is often utilized as a solvent and reagent in organic synthesis due to its ability to stabilize reactive intermediates. It is particularly effective in reactions involving electrophiles due to its basicity and nucleophilic character.

Case Study: Synthesis of N-Acyl Aminocoumarins

In one study, this compound was employed in the preparation of a library of N-acyl aminocoumarins. This process demonstrated the compound's utility in facilitating diverse chemical transformations while maintaining high yields and selectivity .

2. Catalyst in Chemical Reactions

The compound serves as a catalyst in various chemical reactions, including alkylation and acylation processes. Its catalytic properties enhance reaction rates and improve product yields.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Alkylation | Catalyst | Increased product yield |

| Acylation | Catalyst | Enhanced selectivity |

| Electrophilic Substitution | Solvent | Stabilization of intermediates |

Pharmaceutical Applications

1. Drug Development

this compound derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity. Research indicates that these compounds exhibit significant anticancer properties.

Case Study: Anticancer Activity

A study highlighted the anticancer effects of pyridine derivatives, including this compound. The research demonstrated that these compounds could inhibit cancer cell proliferation through various mechanisms .

Table 2: Biological Activity of Pyridine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| 2-Methylpyridine | Antimicrobial | |

| 3-Ethylpyridine | Anti-inflammatory |

Biological Studies

1. Neuropharmacological Studies

Research involving this compound has provided insights into its effects on neurotransmitter release. Studies have shown that it can influence monoamine release in the nervous system.

Case Study: Effects on Rat Pineal Gland

A significant study investigated the impact of collidine on the rat pineal gland and vas deferens nerves. The results indicated that collidine abolished certain neurochemical responses, suggesting its role in modulating neurotransmitter dynamics.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpyridine depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and influencing enzyme activity. The methyl groups on the pyridine ring can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

Structural Isomerism

Trimethylpyridines exhibit distinct physicochemical behaviors depending on methyl group positions. Key isomers include:

- 2,4,6-Trimethylpyridine : A symmetric isomer with methyl groups at positions 2, 4, and 6. Forms stable O–H···N hydrogen bonds with protic solvents like water and 1,2-ethanediol .

- 3,4,5-Trimethylpyridine : Documented with a molecular mass of 121.18 g/mol and CAS RN 20579-43-5 .

Physical Properties

Key Findings :

- 2,4,6-Trimethylpyridine exhibits significant negative excess volume in aqueous systems due to aggregation of 1:1 hydrates into clusters, a behavior less pronounced in methanol due to weaker O–H···N interactions .

- This compound likely shares hydrophobic traits with 2,4,6-trimethylpyridine but lacks volumetric or solubility data.

Hydrogen Bonding and Solvent Interactions

- 2,4,6-Trimethylpyridine : Forms strong O–H···N bonds with water (association energy: ~30 kJ/mol via DFT/MP2 calculations). Aggregation in water is driven by cooperative O–H···O bonding between solvent molecules .

- This compound : Steric hindrance from adjacent methyl groups may disrupt binding. In a bioisostere study, trimethylpyridine analogs showed reduced c-Met kinase inhibition compared to unsubstituted pyridine, likely due to conformational constraints .

Biological Activity

2,3,4-Trimethylpyridine (TMP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the compound's biological effects, including antimicrobial, antiviral, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring with three methyl groups at the 2, 3, and 4 positions. This unique structure contributes to its hydrophobic and hydrophilic interactions, which are crucial for its biological activity .

Antimicrobial Activity

TMP has shown significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

- Fungi : Notably Candida albicans and Aspergillus flavus.

Case Studies

-

Antibacterial Efficacy :

A study reported that TMP exhibited a minimum inhibitory concentration (MIC) of 55 μg/mL against E. coli, highlighting its potential as an antibacterial agent . -

Antifungal Activity :

In another investigation, TMP derivatives were synthesized and tested for antifungal activity. The results indicated that certain derivatives had moderate to good inhibitory effects on various fungal strains .

The biological activity of TMP can be attributed to several mechanisms:

- Membrane Disruption : TMP interacts with microbial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.

- Biofilm Disruption : TMP has shown potential in disrupting biofilms formed by bacteria, enhancing the efficacy of other antimicrobial agents .

Research Findings

Recent studies have focused on synthesizing TMP derivatives to enhance its biological activity. For example:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| TMP | Antibacterial | 55 | E. coli |

| Derivative A | Antifungal | 30 | C. albicans |

| Derivative B | Antibacterial | 40 | S. aureus |

These findings suggest that modifications to the TMP structure can lead to improved efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,4-trimethylpyridine in laboratory settings?

this compound can be synthesized via electrophilic substitution reactions, such as bromination, using halogenating agents like N,N-dibromoisocyanuric acid in fluorosulphonic acid. For example, bromination at the 5-position of this compound yields 5-bromo-2,3,4-trimethylpyridine with 96% efficiency under controlled reaction times (40 hours) and ambient temperature . Distillation methods (e.g., fractional distillation at 186–190°C) are also employed for isolation, though yields may vary depending on the source material .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using 2,4,6-trimethylpyridine as an internal standard is a robust method. The relative abundance of target compounds is calculated by comparing characteristic ion peak areas to the internal standard’s total ion peak area . For vapor pressure measurements, modified Swietosławski ebulliometers provide precise data across pressures from 0.1 kPa to atmospheric, critical for purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity in bromination is highly sensitive to reaction duration and reagent stoichiometry. For instance:

- 5-Bromination : Achieved with 1:1 molar ratios of this compound to N,N-dibromoisocyanuric acid over 40 hours at room temperature (96% yield) .

- 5,6-Dibromination : Requires excess halogenating agent and extended reaction times (30 hours), yielding 98% product .

Mechanistic studies using NMR and X-ray crystallography are recommended to confirm substitution patterns and avoid side products.

Q. How do vapor pressure measurements of this compound inform its purification and handling?

Vapor pressure data (e.g., 0.1 kPa to atmospheric pressure) derived from ebulliometric methods guide distillation protocols and storage conditions. For example, low volatility at ambient temperatures necessitates vacuum distillation to prevent decomposition. Thermodynamic properties of isomers (e.g., 2,4,6-trimethylpyridine vs. This compound) must be compared to optimize separation strategies .

Q. Data Contradiction and Methodological Challenges

Q. How should researchers resolve discrepancies in reported yields for bromination reactions of this compound?

Contradictions often arise from uncontrolled variables like moisture sensitivity or reagent purity. To mitigate:

- Reproducibility Checks : Strictly replicate conditions (e.g., anhydrous fluorosulphonic acid, inert atmosphere) as described in high-yield protocols (e.g., 96% for 5-bromination) .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm product identity and purity.

- Statistical Analysis : Apply T-tests (p < 0.05) to compare datasets, particularly when co-eluting compounds interfere with quantification .

Properties

IUPAC Name |

2,3,4-trimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPRXXXSABQWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176869 | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-29-6 | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P8M59GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.